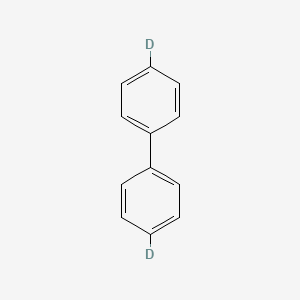
Diphenyl-4,4'-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl-4,4’-D2, also known as Biphenyl-4,4’-d2, is a deuterated compound with the molecular formula C12H8D2 and a molecular weight of 156.22. This compound is an isotopically labeled version of biphenyl, where two hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research as a tracer or standard due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-4,4’-D2 typically involves the deuteration of biphenyl. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Diphenyl-4,4’-D2 follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-4,4’-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert Diphenyl-4,4’-D2 into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the biphenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce halogenated biphenyls .
Aplicaciones Científicas De Investigación
Diphenyl-4,4’-D2 has a wide range of applications in scientific research:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biphenyl derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic compositions .
Mecanismo De Acción
The mechanism by which Diphenyl-4,4’-D2 exerts its effects is primarily related to its isotopic labeling. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. This isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to distinguish it from non-labeled analogs .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The non-deuterated analog of Diphenyl-4,4’-D2.
Deuterated Benzene (C6D6): Another deuterated aromatic compound used in similar applications.
Deuterated Toluene (C7D8): A deuterated aromatic compound with a methyl group.
Uniqueness
Diphenyl-4,4’-D2 is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking and differentiation from non-labeled compounds. Its applications in NMR spectroscopy and metabolic studies highlight its importance in scientific research .
Propiedades
Fórmula molecular |
C12H10 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-deuterio-4-(4-deuteriophenyl)benzene |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D |
Clave InChI |
ZUOUZKKEUPVFJK-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=CC=C(C=C1)C2=CC=C(C=C2)[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


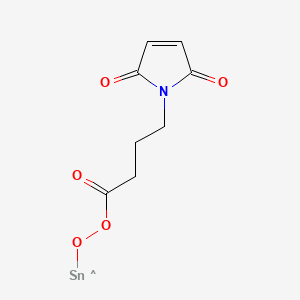

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)

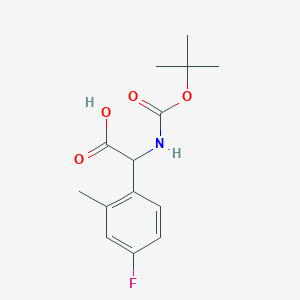
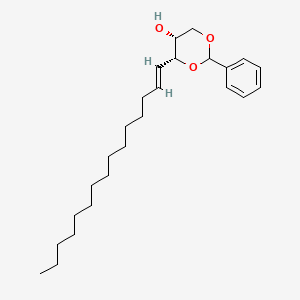
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

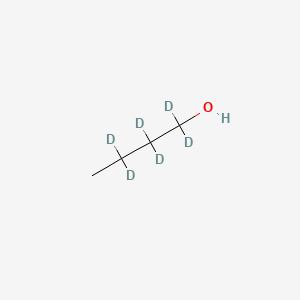
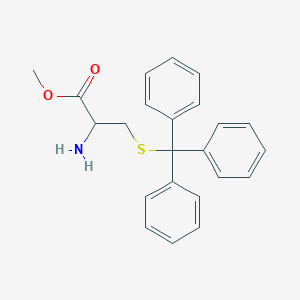
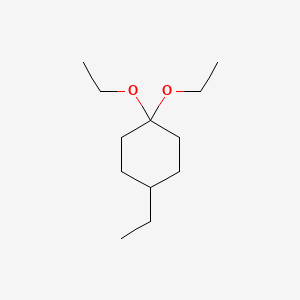
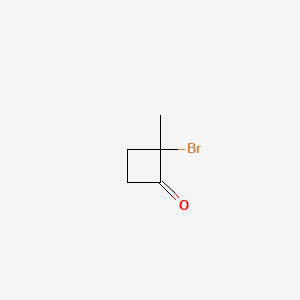
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

